molecular formula C9H9ClO4S B2462064 4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride CAS No. 2253639-08-4

4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride

Cat. No. B2462064
M. Wt: 248.68
InChI Key: LBUTXUOLSCQZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 2253639-08-4 . It has a molecular weight of 248.69 . The IUPAC name for this compound is 4-(1,3-dioxolan-2-yl)benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride” is 1S/C9H9ClO4S/c10-15(11,12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis of Amino Acid Derivatives

Research by Riabchenko et al. (2020) explored creating amino acid derivatives of a related compound, 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. The reaction with amino acid methyl esters led to amino acid sulfonamide derivatives, highlighting its potential in synthesizing complex organic compounds (Riabchenko et al., 2020).

Reactivity Studies

Tarasov et al. (2002) synthesized 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride and studied its reactivity towards amines. This work demonstrates the functional group reactivity of related benzenesulfonyl chlorides, which could be relevant for 4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride in forming sulfonamides (Tarasov et al., 2002).

Application in Organic Synthesis

The research by Raskil’dina et al. (2018) on the reaction of 1,2,4-butanetriol with paraformaldehyde, creating a mixture of isomers including 1,3-dioxan-4-ylmethanol, is an example of the utility of similar dioxolane derivatives in organic synthesis processes (Raskil’dina et al., 2018).

Solvent Nucleophilicity and Sulfonyl Chlorides

Kevill and D’Souza (1999) studied the solvolysis of benzenesulfonyl chloride and its derivatives. Their findings on solvent nucleophilicity and the reaction mechanism of sulfonyl chlorides could be relevant to understanding the behavior of 4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride in various solvents (Kevill & D’Souza, 1999).

Synthesis of Drug Candidates

Porcs-Makkay et al. (2014) demonstrated the synthesis of 4-unsubstituted 2H-1,2,3-benzothiadiazine 1,1-dioxides from similar dioxolane derivatives. This process involves several steps, including lithiation, reaction with sulfur dioxide, and oxidative chlorination, showcasing the potential of dioxolane derivatives in synthesizing biologically active compounds (Porcs-Makkay et al., 2014).

Antibacterial and Enzyme Inhibitory Activity

Abbasi et al. (2017) explored the synthesis of N-substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives, showing potential antibacterial and enzyme inhibitory activities. This study indicates the possible applications of benzenesulfonyl chloride derivatives in developing new antibacterial agents (Abbasi et al., 2017).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier . The MSDS contains important information about the potential hazards of the compound, as well as instructions for safe handling and storage.

properties

IUPAC Name

4-(1,3-dioxolan-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-15(11,12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUTXUOLSCQZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.